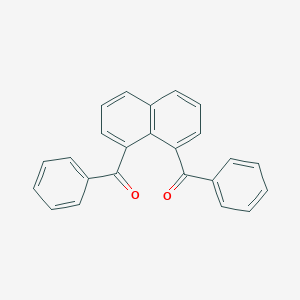
1,8-Dibenzoylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dibenzoylnaphthalene is a chemical compound that belongs to the family of naphthalene derivatives. It is commonly used as a fluorescent probe in biochemical and physiological experiments due to its unique optical properties.
Applications De Recherche Scientifique
1,8-Dibenzoylnaphthalene is widely used as a fluorescent probe in biochemical and physiological experiments due to its unique optical properties. It emits blue fluorescence when excited with UV light, making it suitable for imaging studies. It has been used to study the distribution and dynamics of lipids, proteins, and other biomolecules in cells and tissues. It has also been used to detect metal ions and pH changes in biological systems.
Mécanisme D'action
The mechanism of action of 1,8-Dibenzoylnaphthalene is based on its ability to interact with biomolecules through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. The fluorescent properties of the molecule are sensitive to changes in its microenvironment, such as polarity, viscosity, and pH. This makes it a useful tool for studying the structure and function of biomolecules in living systems.
Effets Biochimiques Et Physiologiques
1,8-Dibenzoylnaphthalene has been shown to have low toxicity and minimal effects on cellular metabolism and physiology. It does not interfere with cellular processes, such as DNA replication, transcription, and translation. It has been used to study the effects of drugs and other compounds on cellular signaling pathways, such as the MAPK/ERK pathway.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,8-Dibenzoylnaphthalene in lab experiments include its high sensitivity, low toxicity, and ease of use. It can be incorporated into various biological systems, such as cells, tissues, and organisms, without affecting their viability or function. However, its limitations include its limited solubility in aqueous solutions, which can affect its distribution and fluorescence intensity. It also has a relatively short fluorescence lifetime, which can limit its use in time-resolved experiments.
Orientations Futures
1,8-Dibenzoylnaphthalene has a wide range of potential applications in various fields, such as biomedicine, materials science, and environmental monitoring. Some of the future directions for its use include:
1. Developing new derivatives of 1,8-Dibenzoylnaphthalene with improved optical properties and solubility.
2. Developing new methods for incorporating 1,8-Dibenzoylnaphthalene into living systems, such as nanoparticles and liposomes.
3. Using 1,8-Dibenzoylnaphthalene as a tool for studying the interactions between biomolecules and synthetic materials, such as polymers and nanoparticles.
4. Using 1,8-Dibenzoylnaphthalene as a sensor for detecting environmental pollutants, such as heavy metals and organic compounds.
5. Using 1,8-Dibenzoylnaphthalene as a tool for studying the effects of drugs and other compounds on cellular signaling pathways in disease models.
Conclusion:
1,8-Dibenzoylnaphthalene is a versatile fluorescent probe that has a wide range of scientific research applications. Its unique optical properties and low toxicity make it a useful tool for studying the structure and function of biomolecules in living systems. Further research is needed to explore its potential applications in various fields and to develop new derivatives with improved properties.
Méthodes De Synthèse
1,8-Dibenzoylnaphthalene can be synthesized by the Friedel-Crafts acylation reaction of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction yields a white crystalline solid, which can be purified by recrystallization from a suitable solvent.
Propriétés
Numéro CAS |
19274-72-7 |
|---|---|
Nom du produit |
1,8-Dibenzoylnaphthalene |
Formule moléculaire |
C24H16O2 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
(8-benzoylnaphthalen-1-yl)-phenylmethanone |
InChI |
InChI=1S/C24H16O2/c25-23(18-9-3-1-4-10-18)20-15-7-13-17-14-8-16-21(22(17)20)24(26)19-11-5-2-6-12-19/h1-16H |
Clé InChI |
QPKUOOVISUGIRK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C(=CC=C3)C(=O)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C(=CC=C3)C(=O)C4=CC=CC=C4 |
Autres numéros CAS |
19274-72-7 |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B96205.png)

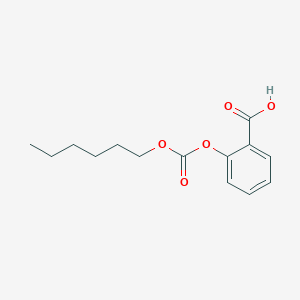
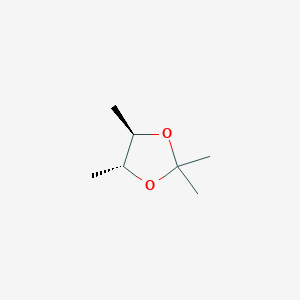
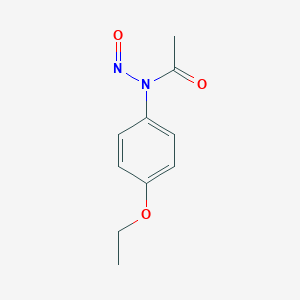
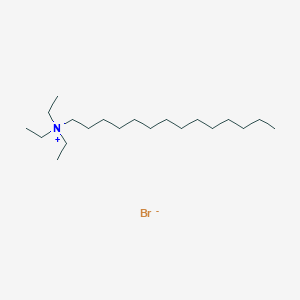
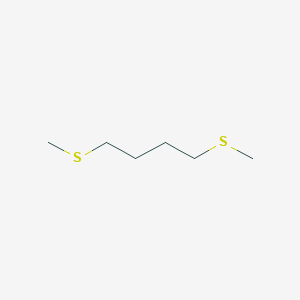
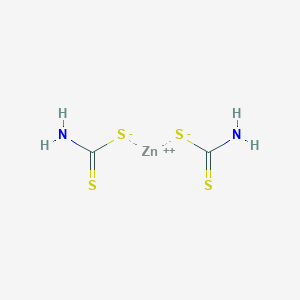

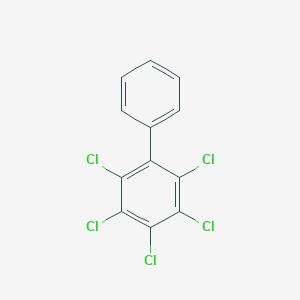
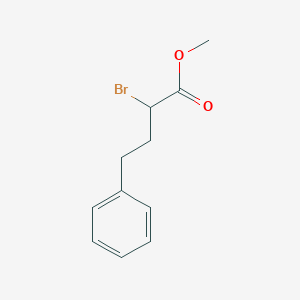
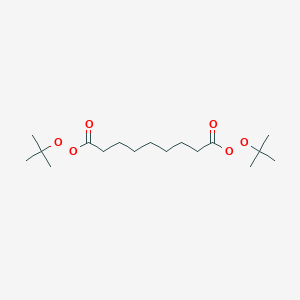
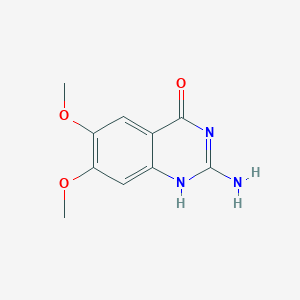
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B96231.png)